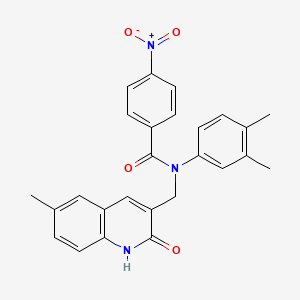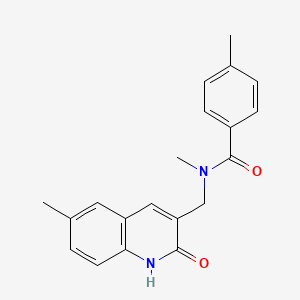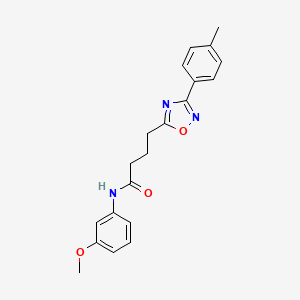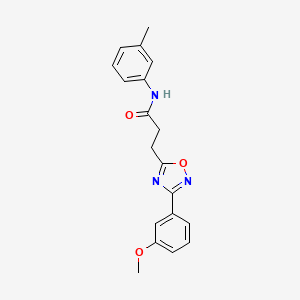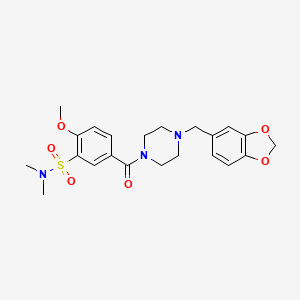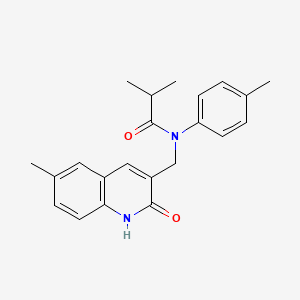
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is a chemical compound that is widely used in scientific research for its diverse applications. This compound is synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is still being studied. However, it is believed that this compound interacts with specific proteins and enzymes in cells, leading to changes in their activity and function. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide can have diverse biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and histone deacetylase, which are involved in various cellular processes. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide in lab experiments include its high specificity and sensitivity as a fluorescent probe, as well as its potential as an anticancer agent. However, the limitations of this compound include its relatively high cost and the need for specialized equipment and expertise to work with it safely.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide. These include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various diseases. Additionally, research could focus on developing new methods for synthesizing this compound more efficiently and cost-effectively. Finally, investigations could explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Métodos De Síntesis
The synthesis of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide involves the reaction of 2-bromo-N-(4-methoxyphenyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a suitable catalyst. The reaction mixture is then purified using column chromatography to obtain the final product. This method is a reliable and efficient way to synthesize this compound.
Aplicaciones Científicas De Investigación
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has a wide range of applications in scientific research. It has been used as a fluorescent probe to detect and quantify proteins and enzymes in biological samples. This compound has also been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O3/c1-16-7-8-17-14-18(24(29)27-23(17)13-16)15-28(19-9-11-20(31-2)12-10-19)25(30)21-5-3-4-6-22(21)26/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDQQHKJLAHHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

